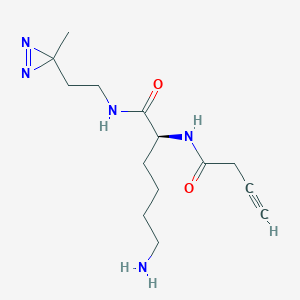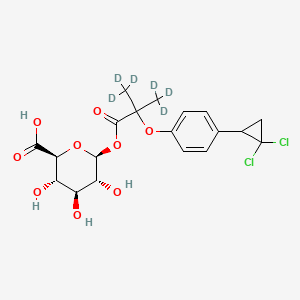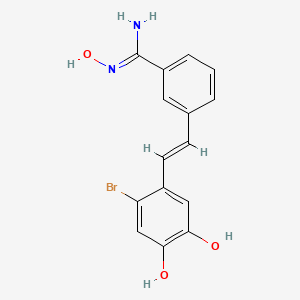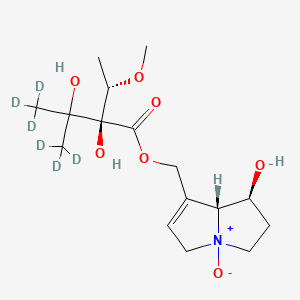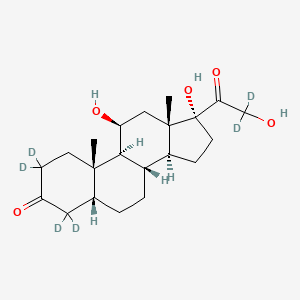
5beta-Dihydrocortisol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Dihydrocortisol-d6, also known as (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a deuterium-labeled derivative of 5beta-Dihydrocortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex, and plays a role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydrocortisol-d6 involves the hydrogenation of cortisol to introduce deuterium atoms. The process typically includes the following steps:
Hydrogenation: Cortisol undergoes hydrogenation in the presence of a deuterium source, such as deuterium gas (D2), and a catalyst, often palladium on carbon (Pd/C).
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of cortisol are hydrogenated using industrial-scale reactors.
Purification and Quality Control: The product is purified through large-scale chromatography and subjected to rigorous quality control measures to ensure the desired isotopic purity and chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
5beta-Dihydrocortisol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
5beta-Dihydrocortisol-d6 is utilized in a wide range of scientific research fields:
Chemistry: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: The compound is used to study the biological effects of glucocorticoids and their metabolites.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroid drugs.
Industry: It is employed in the development of new steroid-based pharmaceuticals and in quality control processes for steroid production.
Mecanismo De Acción
5beta-Dihydrocortisol-d6 exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the compound influences gene expression, leading to various downstream effects such as:
Anti-inflammatory Effects: Reduction in the production of pro-inflammatory cytokines.
Metabolic Effects: Regulation of glucose metabolism and immune response.
Cellular Effects: Modulation of cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5beta-Dihydrocortisol: The non-deuterated analog of 5beta-Dihydrocortisol-d6.
Cortisol: The parent compound from which this compound is derived.
5alpha-Dihydrocortisol: A similar compound with a different stereochemistry at the 5-position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts.
Analytical Precision: Enhanced accuracy in mass spectrometry and other analytical techniques.
Propiedades
Fórmula molecular |
C21H32O5 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2 |
Clave InChI |
ACSFOIGNUQUIGE-LQWLGBLNSA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


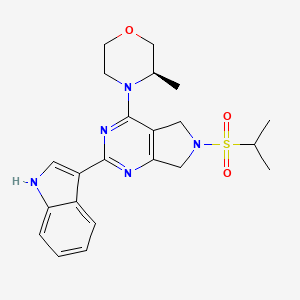
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
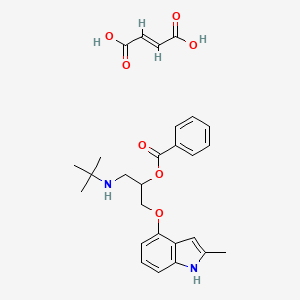
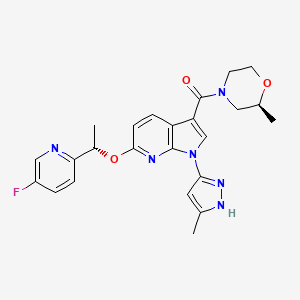
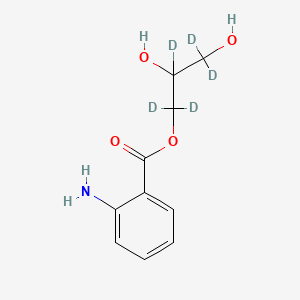
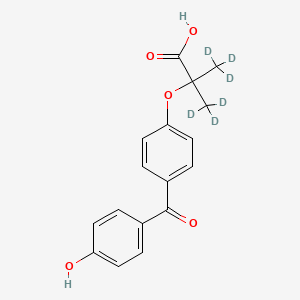
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
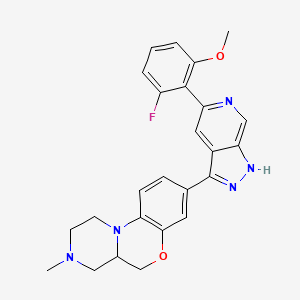

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
